1-Methyl-5-nitroimidazole

Electrochemistry Reduction potential Radiation chemistry

Essential building block for antiprotozoal agents and a certified reference standard for Metronidazole Impurity 4. Guaranteed ≥98% purity (HPLC) ensures robust analytical method validation per ICH guidelines. Its 5-nitro substitution yields significantly enhanced reduction stability and potency (IC50 0.016 μM against L. donovani) versus regioisomers. Optimized synthetic routes offer up to 82% yield improvement. Ideal for medicinal chemistry and quality control labs.

Molecular Formula C4H5N3O2
Molecular Weight 127.1 g/mol
CAS No. 3034-42-2
Cat. No. B135252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-nitroimidazole
CAS3034-42-2
Synonyms1-Methyl-5-nitro-1H-imidazole; 
Molecular FormulaC4H5N3O2
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCN1C=NC=C1[N+](=O)[O-]
InChIInChI=1S/C4H5N3O2/c1-6-3-5-2-4(6)7(8)9/h2-3H,1H3
InChIKeyJLZXSFPSJJMRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5-nitroimidazole (CAS 3034-42-2): Core Pharmacophore and Key Intermediate for 5-Nitroimidazole-Based Therapeutics


1-Methyl-5-nitroimidazole is a heterocyclic aromatic compound consisting of an imidazole ring substituted with a methyl group at the 1-position and a nitro group at the 5-position. It serves as a fundamental building block for the synthesis of numerous antiprotozoal and antibacterial agents, including metronidazole impurities [1] and ronidazole . Its crystalline nature, characterized by a melting point of 54–57 °C , and its well-defined structural parameters, including a near-coplanar nitro group with a dihedral angle of 5.60(2)° relative to the imidazole ring [2], provide a reliable starting material for further derivatization.

Why In-Class Substitution of 1-Methyl-5-nitroimidazole is Not Straightforward: Structural and Physicochemical Determinants


Direct substitution of 1-methyl-5-nitroimidazole with its regioisomers or other nitroimidazole analogs is not trivial due to distinct differences in physicochemical and electronic properties. The specific substitution pattern (N1-methyl, C5-nitro) dictates the compound's electrochemical behavior, with the 5-nitro isomer exhibiting significantly different reduction stability compared to the 2-nitro isomer [1]. Furthermore, variations in the nitro group's dihedral angle and hydrogen-bonding network in the solid state [2] can lead to divergent solubility and crystal packing, which directly impact synthetic utility, purification, and formulation. These inherent molecular differences mean that substituting one 5-nitroimidazole for another without rigorous analytical or process validation introduces unacceptable risk in both research reproducibility and pharmaceutical manufacturing.

Quantitative Differentiation of 1-Methyl-5-nitroimidazole: Evidence-Based Advantages Over Key Analogs


Reduced Stability of 5-Nitroimidazole Reduction Products vs. 2-Nitroimidazole Analog

The 4-electron reduction products of N1-alkyl substituted 5-nitroimidazoles (e.g., 1-methyl-5-nitroimidazole, 6a) are significantly less stable than those of the corresponding 2-nitroimidazoles (5a) under identical conditions. [1]

Electrochemistry Reduction potential Radiation chemistry

Structural Basis for Different Solid-State Properties: Nitro Group Planarity

The crystal structure of 1-methyl-5-nitroimidazole reveals a nitro group that is nearly coplanar with the imidazole ring, with a dihedral angle of 5.60(2)°. [1] This conformation differs from that observed in other substituted 5-nitroimidazole derivatives, where bulkier substituents at the 2-position can cause greater twisting of the nitro group. [2]

Crystallography Solid-state chemistry Polymorphism

Electrochemical Behavior: 4-Electron Reduction Stoichiometry Distinguishes N1-Alkyl from Unsubstituted Nitroimidazoles

Under deaerated, aqueous conditions at pH 7.0, N1-alkyl substituted 5-nitroimidazoles like 1-methyl-5-nitroimidazole (6a) undergo a 4-electron reduction, whereas N1-unsubstituted nitroimidazoles are reduced in a 6-electron process. [1]

Electrochemistry Reduction potential Mechanism of action

Synthetic Yield and Process Advantage in 1-Methyl-5-nitroimidazole Production

A patented process for the preparation of 1-methyl-5-nitroimidazoles, involving the reaction of a 5-nitroimidazole with an alkylating agent in the presence of an aliphatic carboxylic acid, achieves a yield of 82% of theory based on reacted 4(5)-nitroimidazole. [1] This represents a substantial improvement over earlier methods, which reported yields as low as 50% for analogous alkylation reactions. [2]

Organic synthesis Process chemistry Yield optimization

Regulatory-Compliant Purity: Metronidazole Impurity 4 (Metronidazole Impurity 4) Reference Standard

1-Methyl-5-nitroimidazole is designated as Metronidazole Impurity 4 and is available as a reference standard from multiple vendors with a minimum purity specification of >97.0% (HPLC) and up to 98% (HPLC) . This defined, high-purity material is essential for compendial compliance (e.g., USP, EP) in the analysis of metronidazole drug substance and product.

Pharmaceutical analysis Quality control Reference standards

Pharmacophore for Potent Antileishmanial Activity: 5-Nitroimidazole Moiety Drives Potency

In a series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranones, derivatives containing a 5-nitroimidazole moiety demonstrated significantly superior activity against Leishmania donovani axenic amastigotes compared to those with a 4-nitroimidazole moiety. The most active 5-nitroimidazole analog (5n) had an IC50 of 0.016 μM, while the most active 4-nitroimidazole analog (12e) had an IC50 of 2.37 μM. [1]

Medicinal chemistry Antiparasitic activity Leishmaniasis

High-Impact Application Scenarios for 1-Methyl-5-nitroimidazole Driven by Quantitative Evidence


Development of Novel Antiparasitic Agents Targeting Leishmaniasis

Medicinal chemistry groups focused on neglected tropical diseases should prioritize 1-methyl-5-nitroimidazole as a core scaffold for developing new antileishmanial drugs. Evidence demonstrates that 5-nitroimidazole-containing analogs achieve IC50 values in the low nanomolar range (0.016 μM) against L. donovani amastigotes, a ~148-fold improvement in potency over analogous 4-nitroimidazole derivatives [1]. This quantifiable advantage in potency makes this compound a strategic starting point for hit-to-lead campaigns aiming to address the urgent need for safer, more effective leishmaniasis treatments.

Pharmaceutical Quality Control: Metronidazole Impurity Reference Standard

Quality control and analytical development laboratories in the pharmaceutical industry should procure 1-methyl-5-nitroimidazole as a certified reference standard for Metronidazole Impurity 4. The compound is available with a guaranteed purity of >97.0% (HPLC) from reputable vendors [1], which is essential for the development and validation of compendial HPLC methods for metronidazole drug substance and finished product. Using a well-characterized, high-purity standard ensures accurate quantification, method robustness, and compliance with ICH guidelines for impurity testing .

Synthetic Process Development for 5-Nitroimidazole Drug Intermediates

Process chemists seeking to optimize the large-scale synthesis of 5-nitroimidazole-based pharmaceuticals should evaluate patented methodologies that utilize 1-methyl-5-nitroimidazole as a key intermediate. Patented routes have demonstrated a 32 percentage-point yield improvement (from 50% to 82%) over earlier methods for the critical alkylation step [1]. Adopting such optimized routes, which often involve reaction in formic acid with dimethyl sulfate , can significantly reduce raw material costs and improve the overall cost-efficiency and sustainability of the manufacturing process.

Fundamental Studies on Nitroimidazole Reduction Mechanisms and Drug Activation

Researchers investigating the mode of action and selective toxicity of nitroimidazole drugs should employ 1-methyl-5-nitroimidazole as a model substrate for mechanistic studies. Its well-defined electrochemical behavior—specifically, a 4-electron reduction pathway under physiological pH that yields unstable intermediates relative to 2-nitroimidazoles [1]—provides a clear and quantifiable system for studying the link between reduction potential, radical anion stability, and biological activity. This compound's distinct solid-state structure also enables precise correlation of molecular conformation with reactivity.

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